Pyrene-1,3,6,8(2H,7H)-tetrone
Overview
Description
Pyrene-1,3,6,8(2H,7H)-tetrone is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₈O₄ It is known for its unique structure, which consists of a pyrene core with four ketone groups at positions 1, 3, 6, and 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrene-1,3,6,8(2H,7H)-tetrone typically involves the oxidation of pyrene derivatives. One common method is the oxidation of pyrene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The choice of solvent, temperature, and reaction time are critical factors in maximizing the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrene-1,3,6,8(2H,7H)-tetrone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming pyrene-1,3,6,8-tetraol.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products Formed
Oxidation: Formation of more oxidized polycyclic aromatic compounds.
Reduction: Formation of pyrene-1,3,6,8-tetraol.
Substitution: Formation of halogenated pyrene derivatives.
Scientific Research Applications
Pyrene-1,3,6,8(2H,7H)-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound for studying aromaticity and reactivity.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism by which Pyrene-1,3,6,8(2H,7H)-tetrone exerts its effects depends on its interaction with molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. In photodynamic therapy, it generates reactive oxygen species upon exposure to light, leading to cell damage and death. The pathways involved include oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrene: The parent compound of Pyrene-1,3,6,8(2H,7H)-tetrone, lacking the ketone groups.
Pyrene-1,3,6,8-tetraol: The reduced form of this compound with hydroxyl groups instead of ketone groups.
1,3,6,8-Tetra(4-carboxyphenyl)pyrene: A derivative with carboxyl groups attached to the pyrene core.
Uniqueness
This compound is unique due to its four ketone groups, which impart distinct chemical reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions and its interactions with biological systems make it a versatile compound in scientific research.
Properties
IUPAC Name |
pyrene-1,3,6,8-tetrone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O4/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVXSWZJTJOYCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)CC4=O)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355015 | |
Record name | Pyrene-1,3,6,8(2H,7H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35147-76-3 | |
Record name | NSC727410 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrene-1,3,6,8(2H,7H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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